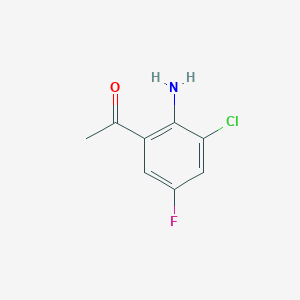

1-(2-Amino-3-chloro-5-fluorophenyl)ethanone

CAS No.:

Cat. No.: VC15779406

Molecular Formula: C8H7ClFNO

Molecular Weight: 187.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7ClFNO |

|---|---|

| Molecular Weight | 187.60 g/mol |

| IUPAC Name | 1-(2-amino-3-chloro-5-fluorophenyl)ethanone |

| Standard InChI | InChI=1S/C8H7ClFNO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,11H2,1H3 |

| Standard InChI Key | LNBQVHAIPKJCGY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C(=CC(=C1)F)Cl)N |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The IUPAC name 1-(2-amino-3-chloro-5-fluorophenyl)ethanone reflects its substitution pattern: a phenyl ring with an amino group (-NH) at position 2, chlorine (-Cl) at position 3, fluorine (-F) at position 5, and an acetyl group (-COCH) at position 1 . The planar aromatic system facilitates conjugation between the electron-withdrawing substituents (Cl, F) and the electron-donating amino group, influencing its electronic properties.

Table 1: Molecular Properties of 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 187.60 g/mol | |

| IUPAC Name | 1-(2-amino-3-chloro-5-fluorophenyl)ethanone | |

| SMILES | CC(=O)C1=C(C(=CC(=C1)F)Cl)N | |

| InChI Key | LNBQVHAIPKJCGY-UHFFFAOYSA-N |

The 3D conformation, influenced by steric and electronic effects, may adopt a non-planar geometry due to the ortho-chloro and para-fluoro substituents .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(2-amino-3-chloro-5-fluorophenyl)ethanone typically involves multi-step functionalization of a pre-substituted phenyl precursor. A plausible pathway involves:

-

Friedel-Crafts Acylation: Introduction of the acetyl group to a halogenated aniline derivative.

-

Halogenation: Sequential electrophilic substitution to install chlorine and fluorine groups.

-

Amino Group Protection/Deprotection: Use of protective groups (e.g., acetyl) to prevent undesired side reactions.

Table 2: Representative Synthetic Steps

| Step | Reaction | Conditions | Yield Optimization Factors |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | AlCl, CHCl, 0–5°C | Slow addition of acyl chloride |

| 2 | Chlorination | Cl, FeCl, 40°C | Excess chlorinating agent |

| 3 | Fluorination | HF-pyridine, 60°C | Anhydrous conditions |

Bases such as triethylamine are often employed to neutralize acidic byproducts (e.g., HCl).

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at positions 2, 3, and 5 requires careful control of reaction kinetics and directing effects.

-

Functional Group Compatibility: The amino group’s susceptibility to oxidation necessitates protective strategies during halogenation.

Physicochemical Properties

Table 3: Estimated Physicochemical Properties

| Property | Estimated Value | Basis of Estimation |

|---|---|---|

| Melting Point | 120–140°C | Analogous halogenated ketones |

| LogP (Partition Coefficient) | 1.8–2.2 | Calculated via fragment-based methods |

| Solubility in Water | <1 mg/mL | Hydrophobic substituents |

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 3 is susceptible to nucleophilic displacement (e.g., Suzuki coupling) under palladium catalysis, enabling diversification of the aromatic scaffold.

Electrophilic Aromatic Substitution

The electron-rich amino group directs electrophiles to para and ortho positions, though steric hindrance from the chloro and fluoro substituents may limit reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume